Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate
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Overview
Description
Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate is a chemical compound with the molecular formula C7H7F3N2O3. It is known for its unique structure, which includes a cyano group, a trifluoroacetamido group, and an ethyl ester. This compound is used in various scientific research applications due to its reactivity and potential for forming diverse chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate typically involves the reaction of ethyl cyanoacetate with 2,2,2-trifluoroacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Bases: Sodium hydride, potassium carbonate
Acids: Hydrochloric acid, sulfuric acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Amides: Formed through nucleophilic substitution reactions
Carboxylic Acids: Formed through hydrolysis of the ester group
Scientific Research Applications
Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate is utilized in various scientific research fields:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate involves its reactive functional groups. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The trifluoroacetamido group can enhance the compound’s stability and reactivity by withdrawing electron density from the adjacent carbon atoms. These properties make the compound a versatile intermediate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: Similar structure but lacks the trifluoroacetamido group.
2,2,2-Trifluoroacetamide: Contains the trifluoroacetamido group but lacks the cyano and ester groups.
Methyl cyanoacetate: Similar to ethyl cyanoacetate but with a methyl ester group instead of an ethyl ester.
Uniqueness
Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate is unique due to the presence of both the cyano and trifluoroacetamido groups, which confer distinct reactivity and stability. This combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
ethyl 2-cyano-2-[(2,2,2-trifluoroacetyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O3/c1-2-15-5(13)4(3-11)12-6(14)7(8,9)10/h4H,2H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVJBRBCDHCNHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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